EMD534085, also known by its chemical identifier 858668-07-2, is a potent and selective inhibitor of the mitotic kinesin-5 protein, also referred to as Eg5. This protein is crucial for the proper formation of the mitotic spindle during cell division, which is essential for accurate chromosome segregation. By inhibiting Eg5, EMD534085 induces mitotic arrest, leading to apoptosis in rapidly dividing cells, making it a promising candidate for cancer therapy. Preclinical studies have shown significant antitumor activity, indicating its potential in clinical applications for cancer treatment .
The synthesis of EMD534085 involves several key steps:
The molecular structure of EMD534085 can be described as follows:
The specific structural characteristics contribute to its potency as an inhibitor of kinesin-5, allowing it to effectively bind to the allosteric site on the protein .
EMD534085 participates in various chemical reactions:
These reactions are typically conducted in organic solvents like dichloromethane or dimethyl sulfoxide, often utilizing catalysts such as palladium or platinum .
The mechanism of action of EMD534085 is primarily through the inhibition of Eg5, which plays a vital role in mitosis:
EMD534085 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and handling during experimental applications .
EMD534085 has significant scientific applications, particularly in cancer research:
Kinesin spindle protein Eg5 (KIF11), a member of the kinesin-5 family, is a plus-end-directed motor protein essential for bipolar spindle assembly during mitosis. Eg5 functions as a homotetrameric complex that crosslinks antiparallel microtubules, generating outward forces that separate centrosomes and establish spindle bipolarity [10]. This process is fundamental for accurate chromosome segregation and mitotic fidelity. Inhibition of Eg5 disrupts force balance within the spindle apparatus, leading to monopolar spindle formation, mitotic arrest, and eventual apoptosis through caspase activation [1] [5].
Eg5 overexpression is implicated in multiple cancer types due to its role in supporting uncontrolled cell proliferation. Clinically, elevated Eg5 expression correlates with:
Table 1: Eg5 Overexpression in Human Cancers
Cancer Type | Clinical Correlation | Functional Consequence |
---|---|---|
Breast Cancer | Association with HER2-positive subtypes | Increased proliferation metrics |
Pancreatic Adenocarcinoma | Shorter overall survival | Enhanced mitotic error tolerance |
Renal Cell Carcinoma | Metastasis promotion | Spindle assembly deregulation |
Non-Hodgkin's Lymphoma | Treatment resistance | Impaired apoptosis signaling |
The monopolar spindle phenotype induced by Eg5 inhibition provides a visually distinguishable biomarker of target engagement. Mechanistically, cells arrested in mitosis exhibit phospho-histone H3 accumulation and initiate apoptosis through mitochondrial pathways involving caspase-8, caspase-9, caspase-3/7 activation, PARP1 cleavage, and degradation of Mcl1 and XIAP proteins [1] [5].
Eg5 represents a compelling anticancer target due to its differential expression profile in malignant versus normal tissues and its mechanistic distance from neurotoxic tubulin-targeting agents. Traditional antimitotics (taxanes, vinca alkaloids) disrupt microtubule dynamics essential for neuronal transport, causing dose-limiting peripheral neuropathies. In contrast, Eg5 inhibitors:
The structural biology of Eg5 further supports its druggability. The protein features an allosteric pocket formed by helix α2, helix α3, and loop L5, which undergoes conformational changes during the ATPase cycle. This pocket accommodates selective small-molecule inhibition without competing with ATP binding. Crucially, inhibitors stabilizing distinct conformations of loop L5 can allosterically disrupt force generation and microtubule binding [3] [6].
Table 2: Eg5 Inhibitors vs. Microtubule-Targeting Agents
Property | Eg5 Inhibitors (e.g., EMD534085) | Microtubule-Targeting Agents |
---|---|---|
Molecular Target | Motor domain allosteric pocket | Tubulin polymerization/depolymerization |
Mitotic Phenotype | Monopolar spindles | Multipolar spindles/stabilized fibers |
Neurotoxicity Risk | Low | Dose-limiting |
Resistance Mechanisms | KIF15 overexpression | Tubulin isoform switching, efflux pumps |
EMD534085 emerged from systematic optimization of hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) scaffolds to enhance Eg5 affinity and selectivity. Key structural features include:
Biochemical characterization demonstrated potent inhibition of Eg5 ATPase activity with an IC50 of 8 nM. Remarkable selectivity was evidenced by:
Table 3: Predevelopment Profile of EMD534085
Parameter | Value | Assay System |
---|---|---|
Eg5 IC50 | 8 nM | ATPase inhibition |
Antiproliferative IC50 | 5-30 nM (HCT116, HL60 cells) | Crystal violet staining (48 hr) |
Selectivity | >1,250-fold vs. other kinesins | Panel screening at 10 μM |
In Vivo Efficacy | T/C = 19% (30 mg/kg, Colo205 xenograft) | Tumor growth inhibition |
Preclinical studies validated its mechanism through phospho-histone H3 accumulation within 6 hours of treatment and caspase-mediated apoptosis in leukemia models. In vivo pharmacokinetics revealed favorable properties:
Phase 0 biomarker studies confirmed target modulation in patient biopsies, evidenced by increased phospho-histone H3+ cells following treatment. However, clinical monotherapy trials yielded primarily stable disease (52%) rather than objective responses, highlighting the need for rational combination strategies [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7